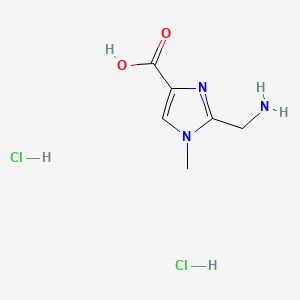![molecular formula C13H13FO2 B6605130 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid CAS No. 2166616-44-8](/img/structure/B6605130.png)
1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid (4F-BCH) is an organic compound with a wide range of potential applications in research and development. It is a monofluorinated bicyclic heterocyclic compound with a structure that contains both a phenyl and a bicyclohexane ring. 4F-BCH has been studied for its utility as a synthetic precursor, as a catalyst in organic synthesis, and as a biologically active compound. In
科学的研究の応用
1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has been studied for its utility as a synthetic precursor and as a catalyst in organic synthesis. It has been used as a precursor in the synthesis of various compounds, including pyrrolizidines, polycyclic aromatic hydrocarbons, and quinolines. It has also been used as a catalyst in the synthesis of various compounds, including quinolines, pyrrolizidines, and polycyclic aromatic hydrocarbons. Additionally, 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has been studied for its potential as an active pharmaceutical ingredient (API) for the treatment of various diseases, including cancer and neurodegenerative diseases.
作用機序
The exact mechanism of action of 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is not known, but it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are molecules that play a role in inflammation, pain, and fever. It is believed that 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid inhibits the activity of COX-2 by binding to it and preventing it from producing prostaglandins.
Biochemical and Physiological Effects
In vitro studies have shown that 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory molecules such as cytokines and chemokines, and to reduce the growth of cancer cells. Additionally, it has been shown to protect neurons from damage due to oxidative stress.
実験室実験の利点と制限
The main advantage of using 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid in laboratory experiments is its availability and low cost. Additionally, it is relatively easy to synthesize and can be used as a precursor for the synthesis of various compounds. One limitation of using 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid in laboratory experiments is that it is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
In the future, 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid could be used to develop new drugs for the treatment of cancer and other diseases. Additionally, it could be used in the synthesis of new compounds with potential therapeutic applications. It could also be used as a catalyst in the synthesis of various compounds, including polycyclic aromatic hydrocarbons and quinolines. Finally, further research could be conducted to better understand the exact mechanism of action of 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid and its biochemical and physiological effects.
合成法
1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be synthesized via a variety of methods. The most common method is a three-step reaction involving the condensation of an aromatic aldehyde, 4-fluorophenylacetaldehyde, with cyclohexanone in the presence of an acid catalyst, followed by an acid-catalyzed cyclization reaction, and finally a hydrolysis reaction. This method has been used to synthesize both the pure compound and a variety of analogs. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of an acid catalyst, and the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of a base catalyst.
特性
IUPAC Name |
1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO2/c14-10-3-1-9(2-4-10)13-6-8(7-13)5-11(13)12(15)16/h1-4,8,11H,5-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOKVOJOPMIENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C2)(C1C(=O)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-2-[(pyrimidin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid lithium, Mixture of diastereomers](/img/structure/B6605059.png)
![1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605065.png)
![2-(4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B6605076.png)

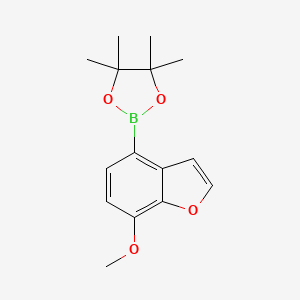
![N-{2-[(6S)-6-(2-cyanopyrrolidine-1-carbonyl)-5-azaspiro[2.4]heptan-5-yl]-2-oxoethyl}-2,2,2-trifluoroacetamide](/img/structure/B6605096.png)
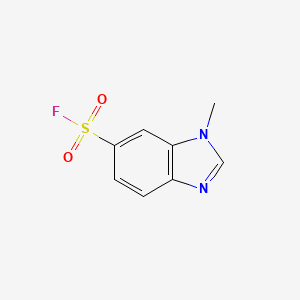
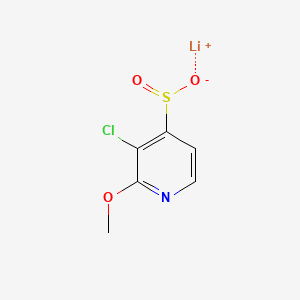
![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid](/img/structure/B6605119.png)

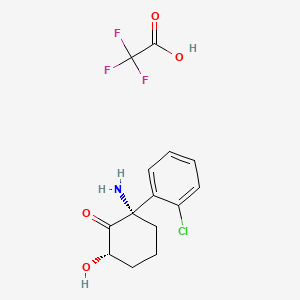
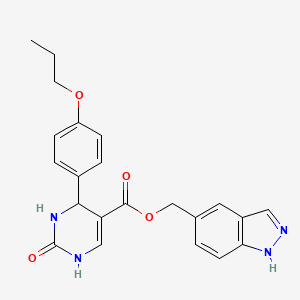
![N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid](/img/structure/B6605143.png)
